

Application Notes and Protocols: RH 795 for Neural Activity Imaging

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Compound of Interest

Compound Name: RH 795
Cat. No.: B12409352

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Audience: Researchers, scientists, and drug development professionals.

Introduction to RH 795

RH 795 is a fast-response, potentiometric styryl dye used for the functional imaging of neuronal activity.[1][2] As a voltage-sensitive dye (VSD), it embeds into the plasma membrane of cells and exhibits changes in its fluorescence intensity that are linearly proportional to changes in the surrounding membrane potential. This property allows for the optical measurement of transmembrane voltage dynamics with high temporal and spatial resolution, making it a powerful tool for studying neural circuits.[3] **RH 795** is particularly noted for its utility in long-term experiments due to its relatively low phototoxicity compared to other dyes.[4] Unlike some similar dyes, such as RH414, **RH 795** does not cause arterial constriction during in vivo cortex staining, making it a reliable choice for studies of cortical dynamics.[2]

Properties and Comparative Data

Physical and Spectral Properties of RH 795

All quantitative data for the physical and spectral properties of **RH 795** are summarized in the table below. Note that in cell membranes, the excitation and emission spectra are typically

blue-shifted.[2]

Property	Value	Source
Dye Type	Fast-responding potentiometric probe	[2]
Molecular Formula	C ₂₆ H ₃₉ Br ₂ N ₃ O ₂	[2]
Molecular Weight	585.42 g/mol	[2]
Excitation (λ _{Ex}) in MeOH	530 nm	[2]
Emission (λ _{Em}) in MeOH	712 nm	[2]
Appearance	Orange-red solid	[2]
Solubility	Water	[2]
Storage	-20°C, protect from light	[2]
Voltage-Fluorescence Gain	~0.1% ΔF/F per 10 mV change	[1]

Comparison with Other Voltage-Sensitive Dyes

The selection of a VSD depends on the specific experimental requirements, such as the duration of the experiment and the required signal fidelity.

Feature	RH 795	Di-4-ANEPPS	RH 414
Primary Application	Long-term functional imaging of neurons[4]	High signal quality, short-term experiments[4]	Functional imaging of neurons
Signal Quality (SNR)	Sufficient, independent of excitation intensity[4]	High, dependent on excitation intensity[4]	Similar to RH 795
Phototoxicity	Weak and slowly developing[4]	Higher than RH 795	Not specified, but has other side effects
Side Effects	Minimal; does not cause arterial constriction[2]	Not specified	Causes arterial constriction during cortex staining[2]
Suitability	Ideal for long-term recordings where minimal perturbation to the system is critical.[4]	Best for short-term experiments where the highest possible signal-to-noise ratio is required.[4]	Suitable for general use but may introduce vascular artifacts in vivo.

Experimental Protocols

Protocol 1: Stock Solution Preparation

This protocol outlines the preparation of a concentrated stock solution for **RH 795**.

Materials:

- **RH 795** dye (e.g., 1 mg vial)
- High-purity deionized water (ddH₂O)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Obtain a 1 mg vial of **RH 795**.
- Add 20 μ L of ddH₂O directly to the vial to create a stock solution.[1]
- Vortex thoroughly to ensure the dye is fully dissolved.
- The final concentration of this stock solution will be 50 mg/mL.
- Store the stock solution at -20°C, protected from light.

Protocol 2: Staining Brain Slices (In Vitro)

This protocol is for staining acute brain slices in an interface chamber.

Materials:

- **RH 795** stock solution (from Protocol 3.1)
- Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
- Prepared brain slices (e.g., 300-400 μ m thick)
- Static interface chamber for recovery and staining
- Petri dish

Procedure:

- **Slice Recovery:** Allow freshly prepared brain slices to recover in an interface chamber containing oxygenated aCSF for at least 45 minutes.[1]
- **Prepare Staining Solution:** Prepare the staining solution fresh on the day of the experiment. Add the **RH 795** stock solution to oxygenated aCSF to a final concentration of 0.1 to 0.2 mg/mL.[1]
 - Note: Using higher dye concentrations can lead to increased phototoxicity and non-specific staining, which may degrade the signal-to-noise ratio.[1]
- **Staining:**

- Transfer a single recovered slice to a dry Petri dish.
- Immediately cover the slice with approximately 80 μ L of the freshly prepared staining solution.
- Incubate the slice in the dye solution for 10-15 minutes at room temperature.[1]
- Washing: After incubation, transfer the slice to the recording chamber and perfuse with clean, oxygenated aCSF for at least 30 minutes to wash out excess dye before imaging.

Protocol 3: Cortical Staining (In Vivo)

This protocol is adapted from general procedures for in vivo VSD application to an exposed cortex.

Materials:

- **RH 795** dye
- HEPES-buffered saline solution
- Low-melting-point agarose (1.0-1.5%)
- Glass coverslip

Procedure:

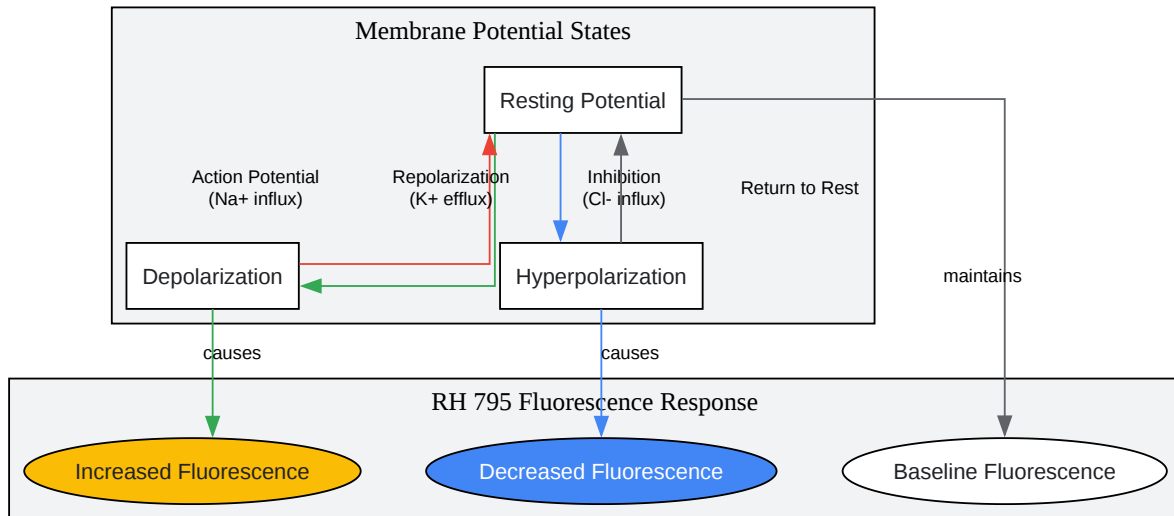
- Animal Preparation: Perform a craniotomy over the cortical area of interest under anesthesia, following approved institutional animal care guidelines.[5]
- Prepare Staining Solution: Dissolve **RH 795** in HEPES-buffered saline solution. The final concentration may require optimization but is typically in the range of 0.5-1.0 mg/mL.
- Staining: Carefully apply the dye solution directly onto the exposed cortical surface. Allow the dye to incubate for 60-90 minutes.[5] During this time, ensure the cortex remains moist.
- Washing and Sealing: After incubation, gently wash the cortical surface with dye-free HEPES-buffered saline to remove unbound dye.

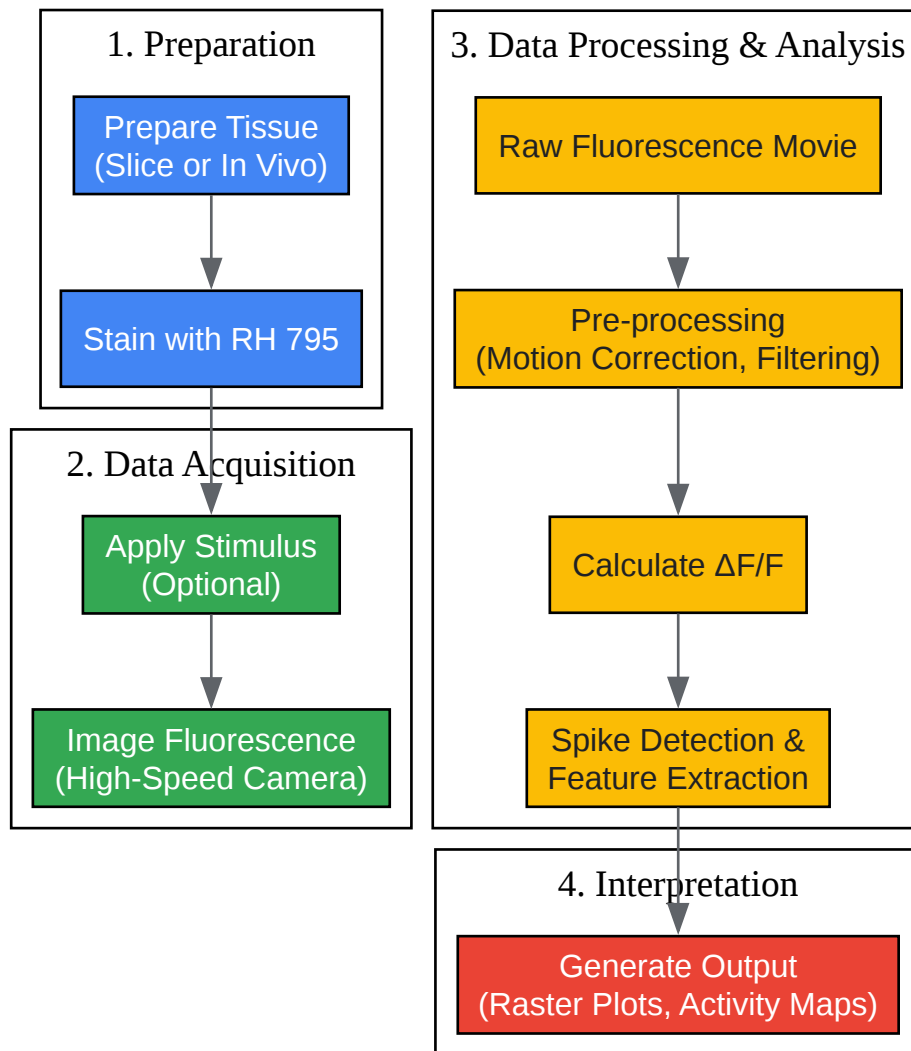
- **Stabilization:** To minimize movement artifacts from respiration and pulsation, cover the brain surface with 1.5% agarose made in HEPES-buffered saline and seal the craniotomy with a glass coverslip.[5]
- **Post-Staining Equilibration:** Allow the preparation to stabilize for at least 30 minutes before beginning data acquisition.

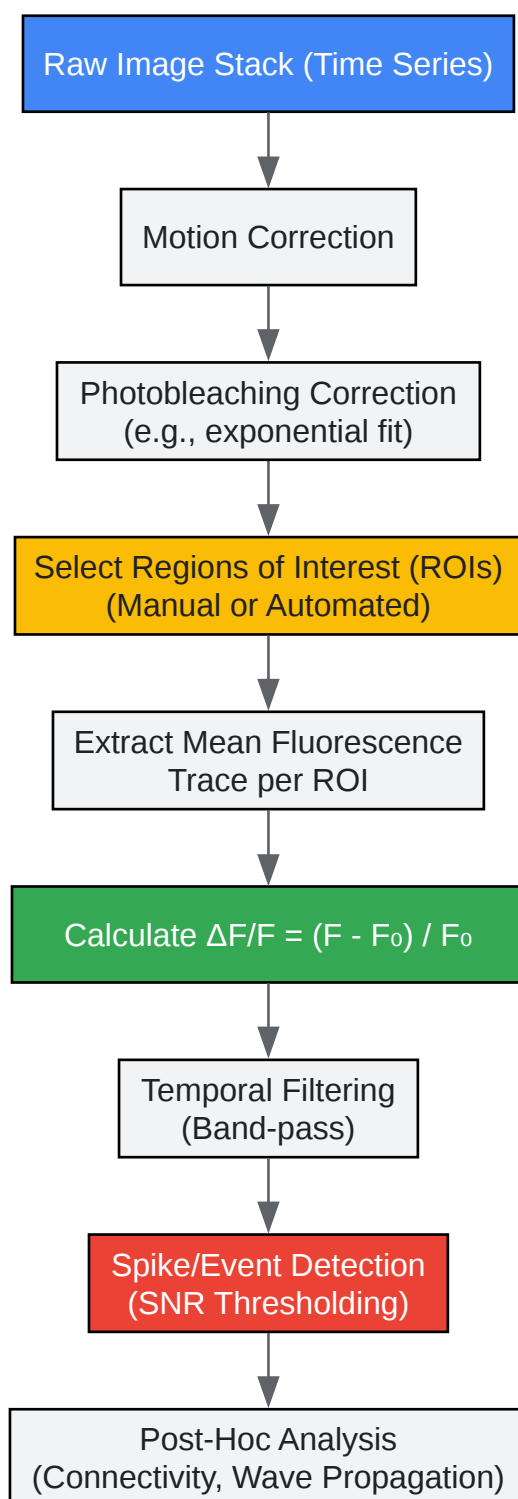
Data Acquisition and Analysis

Principle of Voltage Sensing

The fluorescence of **RH 795** is directly related to the membrane potential. When a neuron depolarizes (becomes more positive inside), the dye exhibits an increase in fluorescence. Conversely, during hyperpolarization (becomes more negative), the fluorescence decreases. This relationship forms the basis of optical voltage measurements.







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